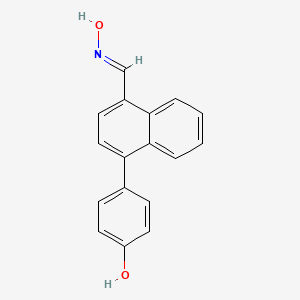

4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

799765-95-0 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

4-[4-[(E)-hydroxyiminomethyl]naphthalen-1-yl]phenol |

InChI |

InChI=1S/C17H13NO2/c19-14-8-5-12(6-9-14)16-10-7-13(11-18-20)15-3-1-2-4-17(15)16/h1-11,19-20H/b18-11+ |

InChI Key |

VYQQTWUZKPWPRL-WOJGMQOQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)O)/C=N/O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)O)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

Established Synthetic Pathways to 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime and its Key Precursors

The creation of the target oxime begins with the synthesis of its core aldehyde precursor, which is then converted to the final product.

Synthesis of 4-(4-Hydroxyphenyl)-1-naphthaldehyde Intermediates

The principal intermediate, 4-(4-hydroxyphenyl)-1-naphthaldehyde, is not commonly available and requires a targeted synthetic approach. The most effective and widely used method for constructing the C-C bond between the naphthalene (B1677914) and hydroxyphenyl rings is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields. nih.gov

The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 4-(4-hydroxyphenyl)-1-naphthaldehyde, the logical precursors are 4-bromo-1-naphthaldehyde (B41720) and 4-hydroxyphenylboronic acid.

The general scheme for this synthesis is as follows:

Scheme 1: Suzuki-Miyaura Coupling for Synthesis of the Aldehyde Intermediate

(Image is a placeholder representation of the reaction)

(Image is a placeholder representation of the reaction)

The precursor, 4-bromo-1-naphthaldehyde, is a known compound that serves as a key building block in the synthesis of various organic molecules. lookchem.com The reaction conditions for Suzuki-Miyaura couplings can be optimized by varying the catalyst, base, and solvent. A typical catalytic system involves a palladium(0) source, often generated in situ from palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like triphenylphosphine, and a base such as sodium carbonate or potassium carbonate. ikm.org.myorgsyn.orgarkat-usa.org

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (0.003) / PPh₃ (0.009) | Na₂CO₃ | 1-Propanol/Water | Reflux | High | orgsyn.org |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (1.0) | KOH | Water | 100 °C | 94% | arkat-usa.org |

| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Supported Pd(II) (0.25) | Na₂CO₃ | DMA | 140 °C | High | ikm.org.my |

Oxime Formation Reactions

Oxime formation is a classic condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632). nih.gov The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is typically followed by dehydration to yield the C=N double bond of the oxime.

The synthesis of this compound is achieved by reacting the aldehyde intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base. nih.gov The base, commonly sodium carbonate or sodium hydroxide, is necessary to liberate the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov

Scheme 2: Formation of this compound

(Image is a placeholder representation of the reaction)

(Image is a placeholder representation of the reaction)

The reaction is generally high-yielding and can be performed at room temperature in a protic solvent like methanol (B129727) or ethanol. nih.govresearchgate.net The product, being poorly soluble in water, can often be isolated by precipitation upon addition of water to the reaction mixture. Due to the C=N double bond, oximes can exist as E/Z stereoisomers. For aldoximes, the (E)-isomer is typically the thermodynamically more stable product. nih.gov

| Aldehyde | Reagents | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Naphthaldehyde (B104281) | Hydroxylamine hydrochloride | Na₂CO₃ | Methanol | Room Temperature | ~90% | nih.gov |

| 2-hydroxy-8-methoxy-1-naphthaldehyde | Hydroxylamine hydrochloride | Na₂CO₃ (aq) | Methanol | 0 °C to Room Temp, 1 hr | - | researchgate.net |

Derivatization Strategies and Analogue Synthesis

Derivatization of the core this compound structure allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at several key positions.

Synthesis of Substituted 4'-Hydroxyphenyl-Aryl-Carbaldehyde Oxime Derivatives

A diverse library of analogues can be generated by modifying the phenyl ring. The Suzuki-Miyaura coupling is highly adaptable for this purpose, allowing for the use of various substituted phenylboronic acids in the initial synthetic step. By choosing boronic acids with different electronic and steric properties (e.g., 4-hydroxy-3-methoxyphenylboronic acid, 3-chloro-4-hydroxyphenylboronic acid), a wide array of derivatives can be synthesized. Each of these new aldehyde intermediates can then be converted to the corresponding oxime using the standard oximation procedure described in section 2.1.2.

Chemical Modifications on the Naphthaldehyde and Hydroxyphenyl Moieties

Further diversity can be achieved by direct chemical modification of the parent oxime.

Modification of the Hydroxyphenyl Moiety: The phenolic hydroxyl group is a prime site for modification, most commonly through etherification. O-alkylation can be achieved by reacting the oxime with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate. tandfonline.com This reaction converts the phenol (B47542) into an ether, altering the molecule's polarity and hydrogen bonding capability. Various etherification methods have been developed, including phase-transfer catalysis, to improve yields and reaction conditions. tandfonline.comgoogle.com

Modification of the Naphthaldehyde Moiety: While substitutions on the naphthalene ring are best introduced prior to the Suzuki coupling (e.g., starting with a substituted 4-bromo-1-naphthaldehyde), the oxime functional group itself can be modified. O-alkylation or O-acylation of the oxime hydroxyl group can be performed to produce oxime ethers or esters. These reactions typically involve treating the oxime salt (formed with a base like sodium hydride or sodium methoxide) with an alkylating or acylating agent. organic-chemistry.orggoogle.comgoogle.com

Formation of Triazole-Oxime Derivatives

A significant class of derivatives involves the incorporation of a triazole ring, often synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This strategy typically involves preparing a naphthaldehyde precursor bearing either an azide (B81097) or an alkyne functionality. This precursor is then reacted with a complementary alkyne or azide to form the 1,2,3-triazole ring. Finally, the aldehyde group is converted to the oxime.

For instance, a 2-hydroxynaphthaldehyde can be propargylated (to introduce an alkyne group) and then reacted with various organic azides via CuAAC. The resulting series of 1,2,3-triazole-substituted naphthaldehydes can then be transformed into their corresponding oxime derivatives by reaction with hydroxylamine hydrochloride.

Mechanistic Studies of Chemical Transformations Involving the Oxime Moiety

The oxime functional group is a versatile moiety that participates in a wide array of chemical transformations. In the context of naphthaldehyde oximes, mechanistic studies have revealed complex reaction pathways, often influenced by the specific substitution pattern on the naphthalene ring and the reaction conditions employed. Research into related naphthaldehyde oximes provides a framework for understanding the potential reactivity of this compound.

The oxidation of naphthaldehyde oximes, particularly those with a hydroxyl group positioned for intramolecular reaction, is a key method for synthesizing complex heterocyclic structures. These reactions often proceed through highly reactive intermediates, and the final product distribution is sensitive to the choice of oxidant and solvent. nih.govpreprints.org

The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime, an analog of the title compound, has been studied using various oxidants. nih.gov One-electron oxidants like lead(IV) acetate (LTA) can generate an intermediate o-naphthoquinone nitrosomethide. nih.govpreprints.org This reactive species can then undergo several competing reaction pathways, including peri-cyclization and intermolecular cyclodimerization. nih.govpreprints.org In contrast, two-electron oxidants such as phenyliodine(III) diacetate (PIDA), particularly in non-nucleophilic solvents like tert-butanol, tend to favor specific pathways, such as exclusive oxidative peri-cyclization. nih.govpreprints.org

The choice of the oxidizing agent has a profound impact on the products formed from naphthaldehyde oxime precursors, as illustrated by the reactions of (E)-2-hydroxy-1-naphthaldehyde oxime.

| Oxidant | Solvent | Major Products | Yield | Reference |

|---|---|---|---|---|

| Lead(IV) acetate (LTA) | THF | Naphtho[1,8-de] researchgate.netd-nb.infooxazin-4-ol and (±)-Spiro adduct-dimer | Variable | nih.gov |

| Phenyliodine(III) diacetate (PIDA) | t-BuOH | Naphtho[1,8-de] researchgate.netd-nb.infooxazin-4-ol | 80% | nih.govpreprints.org |

| AgO / N-methyl morpholine (B109124) N-oxide | - | (±)-Spiro adduct-dimer | Sole product | preprints.org |

A significant outcome of the oxidative cyclization of naphthaldehyde oximes featuring a proximate hydroxyl group is the formation of peri-annelated naphtho[1,8-de] researchgate.netd-nb.infooxazine (B8389632) derivatives. nih.gov This transformation is particularly efficient when using two-electron oxidants like PIDA in a non-nucleophilic solvent, which promotes an oxidative peri-cyclization to yield the oxazine product in high yield. nih.govpreprints.org The reaction involving (E)-2-hydroxy-1-naphthaldehyde oxime with LTA also produces the naphtho[1,8-de] researchgate.netd-nb.infooxazine, but often alongside other products resulting from intermolecular reactions. nih.gov The formation of these oxazines proceeds through the intramolecular trapping of the initially generated o-naphthoquinone nitrosomethide intermediate. nih.gov

Nitrile oxides are highly reactive 1,3-dipoles that serve as valuable intermediates in the synthesis of various five-membered heterocycles, most notably isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. tandfonline.comnih.gov The generation of nitrile oxides from aldoximes is typically achieved through oxidation. tandfonline.comorganic-chemistry.orgresearchgate.net Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, in solvents like methanol with a catalytic amount of trifluoroacetic acid, have proven effective for this conversion. organic-chemistry.orgresearchgate.net

In the case of certain naphthaldehyde oximes, such as (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, oxidation with PIDA leads to the formation of a 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. nih.govbohrium.com This N-oxide can subsequently undergo a novel isomerization at room temperature in deuterated DMSO to yield the corresponding 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. nih.govbohrium.comresearchgate.net This nitrile oxide is stable in DMSO for an extended period and its structure can be confirmed through spectroscopic methods and trapping experiments via 1,3-dipolar cycloaddition reactions with various dipolarophiles to form substituted isoxazoles. nih.govbohrium.comresearchgate.net

The general utility of oxidizing aldoximes to generate nitrile oxides for subsequent cycloaddition reactions is well-established. tandfonline.com Mechanochemical solvent-free methods using reagents like Oxone have also been developed for the in-situ generation of nitrile oxides and their reaction with alkenes and alkynes. tandfonline.com

Intramolecular hydrogen bonding plays a crucial role in directing the outcome of chemical reactions by influencing the conformation and stability of reactants and intermediates. nih.govruc.dk In the chemistry of naphthaldehyde oximes, particularly those with substituents capable of forming hydrogen bonds, this effect can be significant. d-nb.info

For instance, in the oxidation of 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, the presence of the peri methoxy (B1213986) group and the intramolecular hydrogen bond between the oxime's hydroxyl group and the oxygen of the methoxy group can introduce steric constraints. d-nb.info These constraints can impede certain reaction pathways, such as the formation of a spiro adduct that is observed in the oxidation of the parent 2-hydroxy-1-naphthaldehyde (B42665) oxime. d-nb.info Instead, the reaction is steered towards a more facile cyclodehydration to produce an isoxazole (B147169) derivative. d-nb.info The stability of the resulting 9-methoxynaphtho[1,2-d]isoxazole 2-oxide is also attributed to the presence of intramolecular hydrogen bonding. bohrium.com This hydrogen bonding influences the electron distribution and geometry of the molecule, which in turn affects its reactivity and the subsequent isomerization to the nitrile oxide. bohrium.com

The influence of intramolecular hydrogen bonding on reaction selectivity is a key mechanistic consideration.

| Naphthaldehyde Oxime Derivative | Key Structural Feature | Observed Reaction Outcome upon Oxidation | Plausible Influence of H-Bonding | Reference |

|---|---|---|---|---|

| (E)-2-hydroxy-1-naphthaldehyde oxime | ortho-hydroxyl group | Formation of spiro adduct-dimer via self-cycloaddition of o-NQM | Facilitates formation of o-naphthoquinone nitrosomethide (o-NQM) intermediate | d-nb.info |

| (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime | peri-methoxy group and intramolecular H-bond | Cyclodehydration to 9-methoxynaphtho[1,2-d]isoxazole | Sterically impedes spiro adduct formation, favoring intramolecular cyclization | d-nb.infobohrium.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

X-ray Crystallographic Analysis

X-ray crystallography offers an unparalleled, atom-level view of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime in the solid state. This technique has been pivotal in confirming its molecular conformation, understanding its packing in a crystal lattice, and characterizing its interactions when bound to a biological target.

While a crystal structure for isolated this compound is not publicly available, its conformation has been determined from its co-crystal structure with Estrogen Receptor Beta (PDB ID: 2NV7). nih.gov In this bound state, the molecule adopts a specific three-dimensional arrangement dictated by the geometry of the receptor's binding pocket. The naphthalene (B1677914) and hydroxyphenyl rings are not coplanar, adopting a twisted conformation relative to each other to achieve optimal binding.

For comparison, the crystal structure of the closely related compound, (E)-1-naphthaldehyde oxime, which lacks the 4-hydroxyphenyl substituent, shows that the aldoxime group lies outside the plane of the naphthalene ring, with a dihedral angle of 23.9 (4)°. mdpi.comnih.gov The crystal packing of this parent compound is primarily driven by hydrogen bonding, which organizes the molecules into one-dimensional polymeric chains. mdpi.comnih.gov It is plausible that this compound would exhibit similar, though more complex, packing arrangements in its pure solid form due to the additional hydrogen-bonding capabilities of the phenolic hydroxyl group.

The structure of this compound has been successfully resolved in a co-crystal with its biomolecular target, the human Estrogen Receptor Beta (ERβ) ligand-binding domain, at a resolution of 2.10 Å. nih.gov This structural determination was crucial in a study aimed at developing selective ERβ ligands. nih.gov

In the co-crystal structure (PDB ID: 2NV7), the compound binds within the hydrophobic ligand-binding pocket of ERβ. The 4-hydroxyphenyl group mimics the A-ring of the natural estrogen, estradiol, which is a critical interaction for receptor affinity. The oxime moiety projects into a different region of the pocket, where it forms key interactions. The publication detailing this work revealed that the oxime group was predicted by docking studies to mimic the C-ring of genistein, a known phytoestrogen, a prediction that was confirmed by this X-ray co-crystal structure. nih.gov

Table 1: Crystallographic Data for the Co-crystal Structure of this compound with Estrogen Receptor Beta

| Parameter | Value |

| PDB ID | 2NV7 |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution | 2.10 Å |

| R-Value Work | 0.211 |

| R-Value Free | 0.265 |

| Data sourced from RCSB PDB entry 2NV7. nih.gov |

The analysis of the co-crystal structure with ERβ provides direct evidence of the intermolecular forces stabilizing the ligand-protein complex. The phenolic hydroxyl group of the ligand acts as a hydrogen bond donor to the side chain of a key amino acid residue in the receptor pocket, while the oxygen atom can also act as a hydrogen bond acceptor.

Crucially, the oxime moiety (C=N-OH) plays a vital role in binding. The oxime's hydroxyl group can serve as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. Molecular modeling studies on related oximes predicted that the oxime group forms a critical hydrogen bond with a histidine residue in the ERβ binding site, an interaction supported by structure-activity relationships. mendeley.com

In the analogous structure of (E)-1-naphthaldehyde oxime, a distinct and strong intermolecular O—H···N hydrogen bond is the primary interaction governing the crystal packing. mdpi.comnih.gov This interaction links individual molecules into infinite one-dimensional chains. mdpi.com While the specific packing of pure this compound is not determined, the presence of both the oxime and an additional phenolic hydroxyl group suggests a high potential for a rich network of intermolecular interactions, including O-H···N, O-H···O, and potentially weaker C-H···O and C-H···N hydrogen bonds, which would significantly influence its solid-state properties.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods, particularly NMR, are essential for confirming the chemical structure of a compound in solution and providing information about the electronic environment of its atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to several key protons:

Oxime Proton (N-OH): A singlet, typically downfield, corresponding to the hydroxyl proton of the oxime group.

Imine Proton (CH=N): A singlet for the proton attached to the imine carbon. In (E)-1-naphthaldehyde oxime, this signal appears at approximately 8.87 ppm. mdpi.com

Naphthalene Protons: A series of complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system.

Hydroxyphenyl Protons: Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). These would correspond to the protons ortho and meta to the hydroxyl group.

Phenolic Proton (Ar-OH): A singlet corresponding to the hydroxyl group on the phenyl ring. The chemical shift of this proton can be variable and is sensitive to solvent and concentration.

For comparative purposes, the reported ¹H NMR data for (E)-1-naphthaldehyde oxime is provided in the table below. The spectrum of the title compound would be expected to show these naphthalene signals plus additional signals for the 4-hydroxyphenyl group.

Table 2: ¹H NMR Chemical Shifts for the Analogous Compound (E)-1-Naphthaldehyde Oxime

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| CH=N | 8.87 | s |

| Aromatic CH | 8.48 | d |

| Aromatic CH | 7.93 | t |

| Aromatic CH | 7.82 | d |

| Aromatic CH | 7.61 | t |

| Aromatic CH | 7.56 | t |

| Aromatic CH | 7.53 | t |

| Solvent: CDCl₃. Data sourced from Lasri et al. (2018). mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Chemical Shift Analysis

The ¹³C NMR spectrum is crucial for mapping the carbon skeleton of the molecule. The chemical shifts provide insight into the electronic environment of each carbon atom. Based on the known spectrum of (E)-1-naphthaldehyde oxime, the introduction of a 4-hydroxyphenyl substituent at the C-4 position of the naphthalene ring is expected to induce predictable shifts. nih.goviucr.org

The oxime carbon (CH=N) is anticipated to resonate in the downfield region, typically around 150.0 ppm, confirming the presence of the imine-like functionality. nih.gov The carbons of the naphthalene ring system will exhibit shifts characteristic of a substituted naphthalene, while the 4-hydroxyphenyl ring will show a distinct set of four signals due to its symmetry. The carbon bearing the hydroxyl group (C-4') is expected to be the most downfield in the phenyl ring (around 155-158 ppm), whereas the carbon attached to the naphthalene ring (C-1') will also be significantly deshielded.

A comparison of the experimental chemical shifts for (E)-1-naphthaldehyde oxime and the predicted shifts for this compound is presented below.

Table 1: Experimental ¹³C NMR Chemical Shifts for (E)-1-Naphthaldehyde Oxime and Predicted Shifts for this compound

| Carbon Atom | (E)-1-Naphthaldehyde Oxime δ (ppm) in CDCl₃ nih.goviucr.org | Predicted this compound δ (ppm) | Assignment Rationale |

|---|---|---|---|

| CH=N | 150.0 | ~150.2 | Oxime carbon, slight downfield shift due to extended conjugation. |

| Naphthalene C1-C10 | 124.2, 125.4, 126.2, 127.0, 127.1, 128.0, 128.8, 130.6, 130.8, 133.8 | Variable shifts | Significant shifts expected for C4, C4a, and C5 due to substituent effect. |

| Phenyl C-1' | - | ~132.0 | Quaternary carbon attached to the naphthalene ring. |

| Phenyl C-2'/C-6' | - | ~130.0 | Carbons ortho to the C-1' position. |

| Phenyl C-3'/C-5' | - | ~116.0 | Carbons meta to the C-1' position, shielded by the -OH group. |

| Phenyl C-4' | - | ~157.0 | Carbon bearing the hydroxyl group, significantly deshielded. |

Multi-dimensional NMR for Comprehensive Structural Assignment

Although one-dimensional NMR provides essential information, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for the complete and unambiguous assignment of all proton and carbon signals.

¹H-¹H COSY: This experiment would reveal proton-proton coupling networks within the naphthalene and hydroxyphenyl rings, allowing for the assignment of adjacent protons. For instance, it would clearly map the sequence of protons from H-2 to H-3 and from H-5 through H-8 on the naphthalene core.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shift of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC: This technique reveals long-range correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For example, correlations from the oxime proton (CH=N) to the C-1 and C-8a carbons of the naphthalene ring would confirm the attachment point of the oxime group. Similarly, correlations between protons on one ring and carbons on the other would firmly establish the connectivity between the naphthalene and hydroxyphenyl moieties.

Vibrational Spectroscopy (FTIR, IR)

Vibrational spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

The FTIR spectrum of this compound is expected to be dominated by characteristic absorption bands that confirm its structure.

O-H Stretching: Two distinct O-H stretching vibrations are predicted. A broad band, typically in the range of 3200–3400 cm⁻¹, corresponds to the oxime hydroxyl group (-NOH), which is often involved in hydrogen bonding. nih.gov A second, potentially sharper band around 3500-3600 cm⁻¹ would be attributable to the phenolic hydroxyl group (-OH) of the hydroxyphenyl moiety. The exact position and shape of these bands are sensitive to intermolecular and intramolecular hydrogen bonding.

C=N Stretching: A medium to strong intensity band is expected in the 1610–1650 cm⁻¹ region, which is characteristic of the C=N stretching vibration of the oxime group. For the parent (E)-1-naphthaldehyde oxime, this band appears at 1614 cm⁻¹. nih.gov

Aromatic C=C Stretching: Multiple sharp bands in the 1450–1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the naphthalene and phenyl aromatic rings.

N-O Stretching: A band in the 930-960 cm⁻¹ range can typically be assigned to the N-O stretch of the oxime functional group.

Table 2: Key Predicted FTIR Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch (Phenolic) | 3500 - 3600 | Ar-O-H |

| O-H Stretch (Oxime, H-bonded) | 3200 - 3400 | C=N-O-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Ar-C-H |

| C=N Stretch | 1610 - 1650 | Oxime |

| C=C Stretch (Aromatic) | 1450 - 1600 | Naphthalene & Phenyl Rings |

| N-O Stretch | 930 - 960 | Oxime |

In the solid state, oximes frequently form strong intermolecular hydrogen bonds. X-ray diffraction studies on (E)-1-naphthaldehyde oxime have confirmed the presence of O-H···N hydrogen bonds, which link adjacent molecules into polymeric chains. nih.gov A similar O-H(oxime)···N(oxime) interaction is expected for this compound.

Furthermore, the presence of the phenolic hydroxyl group introduces the possibility for additional and more complex hydrogen bonding networks. This second -OH group can act as both a hydrogen bond donor and acceptor, potentially leading to interactions with the oxime nitrogen, the oxime oxygen, or the hydroxyl group of a neighboring molecule. These interactions would be reflected in the FTIR spectrum by the broadening and shifting of the O-H stretching bands to lower frequencies.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (Molecular Formula: C₁₇H₁₃NO₂), the exact mass can be used to confirm its composition.

The monoisotopic mass is calculated to be 263.0946 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this value to within a few parts per million. The PubChem database predicts several common adducts that would be observed in techniques like Electrospray Ionization (ESI). uni.lu

Table 3: Predicted m/z Values for Molecular Ions and Adducts

| Adduct/Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 264.1019 | Positive |

| [M+Na]⁺ | 286.0839 | Positive |

| [M-H]⁻ | 262.0874 | Negative |

Source: Predicted data from PubChem CID 135440536. uni.lu

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways for aromatic oximes often involve:

Loss of ·OH: Cleavage of the N-O bond to lose a hydroxyl radical (17 Da), leading to an ion at m/z 246.

Loss of H₂O: Elimination of a water molecule (18 Da).

Cleavage of the C=N bond: Fragmentation can occur at the imine bond.

Fragmentation of the aromatic rings: Subsequent losses of small molecules like HCN or CO from the ring structures can also occur.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The structure of this compound contains an extensive conjugated system encompassing the naphthalene ring, the oxime double bond, and the hydroxyphenyl ring.

This extended π-system is expected to give rise to strong absorptions in the UV region, likely between 250 and 400 nm. The spectrum would be characterized by intense π→π* transitions. Compared to the parent 1-naphthaldehyde (B104281) oxime, the addition of the auxochromic 4-hydroxyphenyl group at a position that extends the conjugation should cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths. Studies on similar naphthalene-based oxime esters show strong absorption bands in the 310-350 nm range, which supports the prediction of significant absorption for the target compound in this region. nih.gov The phenolic -OH group can also influence the spectrum, particularly its position and intensity, depending on the solvent polarity and pH.

Computational Chemistry and Theoretical Modeling of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT), Møller-Plesset Perturbation Theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost for modeling molecular systems. researchgate.net DFT, in particular, has become a widely used method for studying organic molecules due to its favorable balance of accuracy and efficiency. researchgate.net

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime, methods like DFT with a basis set such as B3LYP/6-311++G(d,p) would be employed to calculate the equilibrium geometry. researchgate.netresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles.

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C=N Bond Length | Length of the oxime double bond | ~1.28 Å |

| N-O Bond Length | Length of the oxime N-O single bond | ~1.40 Å |

| C-C-N Bond Angle | Angle involving the naphthalene (B1677914) ring, the aldehyde carbon, and the oxime nitrogen | ~120° |

| C-N-O Bond Angle | Angle within the oxime functional group | ~111° |

| Naphthalene-Oxime Dihedral Angle | Torsion angle describing the rotation of the oxime group relative to the naphthalene ring | ~24° |

Note: Values are representative, based on data for analogous compounds like (E)-1-naphthaldehyde oxime, and serve to illustrate the type of data obtained from geometry optimization. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A small energy gap suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com

For aromatic compounds like this compound, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often localized on the π-conjugated system. rsc.org DFT calculations are commonly used to compute the energies of these orbitals and derive various quantum chemical descriptors. biointerfaceresearch.com

| Parameter | Formula | Description | Typical Value (eV) |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | ~4.0 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | ~5.5 to 6.0 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | ~1.5 to 2.0 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~2.0 eV |

Note: These values are illustrative, based on calculations for similar oxime and chalcone (B49325) derivatives, and represent typical outputs of FMO analysis. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. numberanalytics.com It is invaluable for predicting how a molecule will interact with other species, identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atoms of the phenolic hydroxyl group and the oxime moiety, as well as the oxime's nitrogen atom. These areas represent the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. researchgate.net The aromatic rings would show a mix of slightly negative (above the π-system) and slightly positive (around the hydrogen atoms) potential.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.govnih.gov Theoretical predictions can aid in the assignment of complex spectra. For example, in the related compound (E)-1-naphthaldehyde oxime, the azomethine proton (CH=N) shows a characteristic signal at 8.87 ppm in the ¹H NMR spectrum, while the azomethine carbon appears at 150.0 ppm in the ¹³C NMR spectrum. nih.gov

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov These theoretical frequencies often require scaling to correct for anharmonicity and the limitations of the theoretical model. nih.gov For (E)-1-naphthaldehyde oxime, characteristic experimental IR bands are observed at 3389 cm⁻¹ (O-H stretch) and 1614 cm⁻¹ (C=N stretch). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). For conjugated aromatic systems like this naphthaldehyde derivative, transitions are typically of the π → π* and n → π* type.

Molecular Docking and Dynamics Simulations in Biomolecular Systems

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov this compound has been identified as a high-affinity ligand for the Estrogen Receptor Beta (ERβ), a key target in therapeutic areas like hormone-related cancers and osteoporosis. pdbj.org

The compound's binding mode was confirmed by an X-ray co-crystal structure (PDB ID: 2nv7). pdbj.orgwwpdb.org The docking studies that preceded the crystallography correctly predicted that the molecule binds within the ligand-binding pocket of ERβ. pdbj.org The key interactions stabilizing this complex involve a network of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The phenolic hydroxyl group of the ligand is a crucial hydrogen bond donor, interacting with the side chain of Glutamate (Glu305) and a conserved water molecule. The oxime group's oxygen atom acts as a hydrogen bond acceptor, interacting with the side chain of Arginine (Arg346).

Hydrophobic Interactions: The naphthalene and phenyl rings of the ligand are positioned within a hydrophobic pocket formed by amino acid residues such as Leucine (Leu339, Leu343) and Phenylalanine (Phe356).

These interactions anchor the ligand in the active site and are responsible for its high binding affinity, which was experimentally determined to be 4 nM. pdbj.org

| Ligand Moiety | Interaction Type | Interacting Residue(s) in ERβ |

|---|---|---|

| Phenolic Hydroxyl Group | Hydrogen Bond (Donor) | Glu305, H₂O |

| Oxime Oxygen | Hydrogen Bond (Acceptor) | Arg346 |

| Naphthalene Ring | Hydrophobic Interaction | Leu339, Phe356 |

| Hydroxyphenyl Ring | Hydrophobic Interaction | Leu343, Met336 |

Analysis of Conformational Changes Induced Upon Ligand Binding

The binding of a ligand to its biological target, typically a protein, is often accompanied by conformational changes in both molecules. This induced-fit phenomenon is crucial for biological activity. For this compound, computational studies, particularly molecular dynamics (MD) simulations, can predict how the compound adapts its shape upon entering a protein's binding site and how the protein structure adjusts to accommodate the ligand.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of ligand-induced conformational changes are well-established. MD simulations can reveal alterations in the protein's secondary and tertiary structures, such as shifts in alpha-helices or beta-sheets, upon binding of the ligand. These changes can be critical for the activation or inhibition of the protein's function. For instance, the binding of a ligand could stabilize a specific protein conformation that is more or less conducive to its biological activity.

In analogous systems, studies on naphthaldehyde derivatives have shown that the planarity of the naphthalene ring system and the rotational freedom around the single bonds connecting the phenyl and oxime groups are key determinants of its binding mode. nih.gov Upon interaction with a receptor, the dihedral angles of the molecule may change to optimize interactions, such as hydrogen bonds and hydrophobic contacts, within the binding pocket. The interaction between ligands and proteins can induce modifications in protein thermal stability, which are linked to these changes in protein structure and conformational flexibility.

A hypothetical analysis of this compound binding to a target protein might involve the following steps:

Docking: Initial placement of the ligand into the protein's active site.

MD Simulation: Simulation of the protein-ligand complex over time (nanoseconds to microseconds) to observe its dynamic behavior.

Analysis: Examination of trajectories to identify stable binding poses and changes in protein conformation, such as root-mean-square deviation (RMSD) of backbone atoms and alterations in the radius of gyration.

Such analyses provide a detailed picture of the molecular recognition process and can guide the design of analogues with improved binding affinity and specificity.

Investigation of Solvent Effects and Dynamic Behavior of the Compound in Biological Environments

The biological environment is predominantly aqueous, and the effect of solvent on the conformation and dynamics of a compound is a critical factor in its biological activity. Computational methods, particularly MD simulations with explicit solvent models, are invaluable for studying these effects.

For this compound, the presence of hydroxyl and oxime groups suggests that hydrogen bonding with water molecules will play a significant role in its solvation and conformational preferences in an aqueous environment. The polarity and hydrogen-bonding ability of the solvent can influence the tautomeric equilibrium of similar hydroxynaphthaldehyde derivatives. researchgate.net For example, polar solvents can shift the equilibrium toward a quinone form in related compounds. researchgate.net

MD simulations can provide insights into:

Solvation Shell: The structure and dynamics of water molecules immediately surrounding the compound.

Conformational Flexibility: How the presence of water affects the rotational barriers of the single bonds in the molecule, influencing its preferred shape in solution.

Hydrophobic Collapse: The tendency of the nonpolar naphthalene and phenyl rings to minimize contact with water, which can influence its binding to hydrophobic pockets in proteins.

Studies on related molecules, such as 1′-hydroxy-2′-acetonaphthone, have demonstrated that the polarity and hydrogen-bonding capacity of the solvent significantly impact their photodynamic properties and non-radiative decay pathways. researchgate.net The dielectric properties of the solvent can affect the electronic structure and reactivity of the molecule.

The dynamic behavior of this compound within a biological environment, such as the crowded cytoplasm or the lipid bilayer of a cell membrane, can also be modeled. These simulations can predict how the compound partitions between different biological compartments and how its dynamics are influenced by interactions with various biomolecules.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational approaches provide powerful tools for elucidating these relationships and for designing new molecules with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, volume, surface area | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecule. |

Ligand-Based and Structure-Based Design Principles for Analogues

The design of new analogues of this compound can be guided by two main computational strategies: ligand-based design and structure-based design. ijpsjournal.com

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. ijpsjournal.com It relies on the information derived from a set of known active ligands. Key techniques include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model for this compound and its analogues would identify the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further than traditional QSAR by creating 3D maps that show where steric bulk, positive/negative charge, and hydrophobicity are favored or disfavored for activity.

Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), structure-based design becomes a powerful tool. ijpsjournal.com This approach involves:

Molecular Docking: Simulating the binding of potential ligands to the target's active site to predict their binding affinity and orientation. This allows for the prioritization of compounds for synthesis and testing.

De Novo Design: Using computational algorithms to design novel molecules that are predicted to bind tightly to the target's active site.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then computationally linking them together to create a more potent lead compound.

In the context of this compound, structure-based design could be used to explore modifications to the naphthaldehyde, phenyl, or oxime moieties to enhance interactions with specific residues in the target's binding pocket, thereby improving potency and selectivity. Studies on naphthaldehyde-based inhibitors have successfully used these techniques to design potent compounds for various targets. nih.gov

Intermolecular Interactions and Supramolecular Assembly of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

Comprehensive Analysis of Hydrogen Bonding Networks

The hydrogen bonding capabilities of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime are a primary driver of its self-assembly. The molecule possesses two hydrogen bond donor sites—the hydroxyl group (-OH) of the phenol (B47542) and the oxime hydroxyl group (=N-OH)—and three potential hydrogen bond acceptor sites—the oxygen of the phenolic hydroxyl, the oxygen of the oxime, and the nitrogen atom of the oxime. This multiplicity of sites allows for the formation of diverse and robust hydrogen bonding networks.

| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) |

| Oxime-Oxime | O-H (oxime) | N (oxime) | 2.7 - 3.0 |

| Phenol-Oxime | O-H (phenol) | N (oxime) | 2.6 - 2.9 |

| Phenol-Phenol | O-H (phenol) | O (phenol) | 2.5 - 2.8 |

| Oxime-Phenol | O-H (oxime) | O (phenol) | 2.6 - 2.9 |

This table presents potential hydrogen bonding interactions based on the functional groups present in this compound and typical bond distances observed in similar systems.

Exploration of π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the extensive aromatic systems of the naphthalene (B1677914) and phenyl rings are instrumental in the supramolecular assembly through π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings, contribute significantly to the stabilization of the crystal lattice. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements, each with a characteristic interaction energy and geometric parameters.

The interplay between the naphthalene and phenyl rings of neighboring molecules can lead to various packing motifs. For example, parallel-displaced stacking of the naphthalene cores could create columnar structures, while interactions between the phenyl and naphthalene rings could lead to more intricate, interleaved arrangements.

| Type of Non-Covalent Interaction | Interacting Moieties | Typical Geometry |

| π-π Stacking | Naphthalene-Naphthalene | Parallel-displaced |

| π-π Stacking | Phenyl-Naphthalene | T-shaped or Parallel-displaced |

| C-H···π | C-H bond and Aromatic Ring | H atom pointing towards the π-cloud |

This table outlines the key non-covalent interactions, other than hydrogen bonding, that are expected to influence the supramolecular structure of this compound.

Supramolecular Architectures in Crystalline and Solution States

In solution, while the persistent, long-range order of the crystalline state is absent, intermolecular interactions can still lead to the formation of transient supramolecular assemblies. Depending on the solvent's polarity and its ability to compete for hydrogen bonding sites, the compound may exist as solvated monomers, or it may form dimers or small oligomers through hydrogen bonding and π-π stacking. Spectroscopic techniques such as NMR and UV-Vis absorption can provide insights into these solution-state aggregation phenomena.

Implications for Crystal Engineering and Directed Self-Assembly

A thorough understanding of the intermolecular interactions governing the self-assembly of this compound has significant implications for crystal engineering. By systematically modifying the molecular structure—for instance, by introducing additional functional groups that can alter the hydrogen bonding patterns or by changing the steric bulk to influence the π-π stacking geometry—it is possible to rationally design and synthesize new crystalline materials with desired topologies and properties.

This knowledge is also crucial for directed self-assembly in solution and at interfaces. By controlling external factors such as solvent, temperature, and concentration, it may be possible to guide the assembly of this compound into specific nanostructures, such as nanofibers, vesicles, or gels. These self-assembled materials could have potential applications in areas such as molecular recognition, sensing, and the development of advanced organic materials. The principles derived from studying this specific compound contribute to the broader toolbox of strategies for creating complex and functional supramolecular systems.

Mechanistic Insights into Biological Interactions of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

Estrogen Receptor Modulation Mechanisms

The biological activity of 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime is primarily understood through its interaction with estrogen receptors (ER), particularly its selective affinity for the beta isoform (ERβ). The mechanisms underlying this interaction involve specific binding dynamics, induction of conformational changes in the receptor, and a distinct profile of agonistic or antagonistic activity, which collectively determine its cellular effects.

Research into a series of 4'-hydroxyphenyl-aryl-carbaldehyde oximes, the chemical class to which this compound belongs, has demonstrated a significant and selective affinity for ERβ. nih.gov Studies have revealed that these compounds can bind to ERβ with high affinity. nih.gov

The binding specificity for ERβ over ERα is a key characteristic of this class of molecules. This selectivity is modest but significant, allowing the compound to preferentially modulate the activity of one receptor subtype. nih.gov The table below summarizes the binding profile for this series of compounds.

| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity (Fold, ERβ vs. ERα) |

| 4'-hydroxyphenyl-aryl-carbaldehyde oximes | Estrogen Receptor Beta (ERβ) | ~4 nM | ~39-fold |

This interactive table provides a summary of the binding characteristics of the 4'-hydroxyphenyl-aryl-carbaldehyde oxime series based on available research. nih.gov

Ligands that bind to estrogen receptors can act as agonists, antagonists, or a combination of both (selective estrogen receptor modulators or SERMs). The activity is determined by the specific conformational state the receptor adopts upon binding.

An agonistic mechanism is initiated when the ligand, upon binding to the ER's ligand-binding domain (LBD), stabilizes a specific "active" conformation. This particular structure creates a binding surface that is recognized by and recruits coactivator proteins. The resulting ligand-receptor-coactivator complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. Oxime derivatives have been noted to display agonist properties on ERβ, suggesting they effectively stabilize this transcriptionally active conformation.

Conversely, an antagonistic mechanism involves the ligand binding to the LBD and inducing a different conformational change. This "inactive" conformation alters the geometry of the coactivator binding surface, often by repositioning a key structural element known as helix 12. This prevents the recruitment of coactivators, and in some cases may even recruit corepressor proteins, thereby blocking the signal for gene transcription.

The inhibition of coactivator binding is the primary mechanism for ER antagonism. When an antagonist like this compound occupies the ligand-binding pocket, it forces the receptor into a conformation that is incompatible with coactivator interaction. Specifically, the positioning of helix 12 is disrupted, causing it to physically obstruct the coactivator binding groove. Without the necessary coactivator proteins, the transcription machinery cannot be effectively assembled at the promoter regions of estrogen-responsive genes, leading to a blockade of estrogen-mediated signaling.

The binding of a ligand to the estrogen receptor's LBD is a dynamic process that induces significant structural reorganization. When an agonist binds, it becomes enclosed within the LBD in a manner often described as a "mouse trap." This is achieved by a repositioning of helix 12, which folds over the ligand-binding pocket, sealing the ligand inside. This movement not only stabilizes the ligand-receptor interaction but is also crucial for forming the precise three-dimensional surface required for coactivator protein binding.

In contrast, when an antagonist binds, helix 12 is forced into a different position. Instead of sealing the pocket, it is displaced and often occupies the groove that coactivators would normally bind to. This steric hindrance makes it impossible for coactivators to interact with the receptor, thus silencing its transcriptional activity. The specific chemical structure of this compound dictates the precise final conformation of the ERβ LBD, determining whether it will act as an agonist or antagonist in a given cellular context.

The ability of this compound and related compounds to selectively bind to ERβ over ERα, despite the high degree of similarity in their ligand-binding domains, is due to subtle differences in their amino acid composition and the volume of the binding pocket.

X-ray crystallography studies of related ligands have provided critical insights into this selectivity. It was revealed that the oxime moiety of the ligand can mimic the C-ring of the natural estrogenic compound genistein. nih.gov This structural mimicry allows it to fit optimally within the ERβ ligand-binding pocket. Key molecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues that differ between ERα and ERβ, are responsible for the enhanced affinity and stabilization of the ligand-ERβ complex. The larger and more flexible nature of the ERβ binding pocket compared to ERα can accommodate different ligand shapes, which is a factor exploited by synthetic ligands to achieve selectivity.

Ligand Binding Dynamics and Specificity for Estrogen Receptor Beta (ERβ).

Mechanisms of Interaction with Other Biological Targets (In Vitro Studies)

Based on a comprehensive review of the available scientific literature, dedicated in vitro studies detailing the mechanisms of interaction of this compound with biological targets other than the estrogen receptors have not been extensively reported. The primary focus of existing research has been on its role as a modulator of estrogen signaling pathways.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase/Butyrylcholinesterase)

While direct studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not extensively documented in publicly available literature, the general class of oxime-containing compounds has been investigated for its role in modulating the activity of these enzymes. Oximes are recognized for their nucleophilic properties, which are crucial for the reactivation of cholinesterases inhibited by organophosphorus compounds. However, they can also act as reversible inhibitors by binding to the enzyme's active site.

The inhibitory potential of oximes against AChE and BChE is influenced by their structural features. For instance, the length and composition of linker chains in bis-pyridinium aldoximes can affect their inhibitory potency. Generally, an increase in the length of the methylene (B1212753) chain in these linkers has been associated with decreased IC50 values, indicating stronger inhibition. The position of the oxime group on the aromatic ring also plays a role, with certain positional isomers showing greater inhibitory activity.

It is important to note that while many oximes are explored as reactivators of inhibited AChE, their intrinsic inhibitory activity is a key consideration in their therapeutic development.

DNA Binding Mechanisms

The interaction of small molecules with DNA is a critical aspect of their potential pharmacological effects. For this compound, while specific DNA binding studies are not widely reported, insights can be drawn from studies on similar molecular scaffolds. Compounds containing planar aromatic ring systems, such as the naphthalene (B1677914) moiety in the subject compound, are known to interact with DNA through intercalation. This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA double helix.

Furthermore, other forms of interaction, such as groove binding or external electrostatic interactions, are also possible. The specific mode and strength of DNA binding are dependent on the molecule's structure, size, and electronic properties. Spectroscopic techniques, such as UV-Visible and fluorescence spectroscopy, are commonly employed to study these interactions. For instance, changes in the absorption spectra (hyperchromism or hypochromism) and shifts in wavelength (bathochromic or hypsochromic shifts) upon addition of DNA can provide evidence of binding.

Mechanisms of Action in Cellular Assays (Focus on Molecular Events)

The cellular effects of compounds related to this compound shed light on its potential mechanisms of action at a molecular level. For instance, certain oxime-bearing naphthalene derivatives have been shown to activate the Nrf2 signaling pathway. This pathway is a key regulator of cellular antioxidant responses. Mechanistic studies have indicated that these compounds can induce the phosphorylation of the Nrf2 protein, leading to its activation and subsequent transcription of antioxidant response elements (ARE). This suggests a role in cellular defense against oxidative stress.

Additionally, other hydroxyphenyl-containing compounds have been observed to induce the generation of reactive oxygen species (ROS) in malignant T cells, leading to cell cycle arrest and apoptosis. This process involves the accumulation of ceramides, release of cytochrome c, and activation of caspases. These findings highlight the potential for compounds with similar structural motifs to influence critical cellular events related to cell proliferation and death.

Mechanistic Probing through Structure-Activity Relationships of Designed Derivatives

The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of its derivatives provide valuable insights into its mechanism of action. This structure-activity relationship (SAR) approach is fundamental in medicinal chemistry. For oxime derivatives, SAR studies have revealed that modifications to various parts of the molecule can significantly impact their biological effects.

For example, in a series of O-benzyl oxime-based derivatives, the substitution pattern on the benzaldehyde (B42025) fragment was found to be crucial for both enzyme inhibitory activity and antioxidant capacity. The nature and position of substituents on the aromatic rings can influence the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets.

By designing and synthesizing derivatives of this compound with systematic variations in its chemical structure, researchers can probe the specific molecular interactions that govern its biological activity. This approach can help in identifying the key pharmacophoric features responsible for its effects and in the rational design of more potent and selective analogs.

Future Research Directions and Advanced Methodologies in the Study of 4 4 Hydroxyphenyl 1 Naphthaldehyde Oxime

Development of Novel Synthetic Routes for Enhanced Structural Diversity and Targeted Synthesis

Future synthetic research on 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime will likely concentrate on creating a diverse library of analogues to facilitate comprehensive structure-activity relationship (SAR) studies. The classical synthesis of oximes involves the condensation of an aldehyde or ketone with hydroxylamine (B1172632). nih.govijprajournal.com For instance, a common method involves treating the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. ias.ac.innih.gov

To enhance structural diversity, novel synthetic strategies can be employed. These include:

Asymmetric Synthesis : Oxime derivatives are valuable in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds essential in pharmaceuticals. numberanalytics.commagritek.com Utilizing chiral auxiliaries derived from the oxime can influence the stereochemical outcome of subsequent reactions, allowing for the targeted synthesis of specific stereoisomers. numberanalytics.comiastate.edu

Green Chemistry Approaches : Modern synthetic chemistry emphasizes environmentally friendly methods. numberanalytics.com Future syntheses could employ greener principles, such as using aqueous solvents, developing catalyst-free reaction conditions, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. ias.ac.innumberanalytics.com

Alternative Precursors : Beyond the standard aldehyde condensation, novel routes could explore the reduction of nitro compounds or metal-mediated generation of the oxime functionality to introduce different functional groups and create a wider range of derivatives. acs.org

These advanced synthetic methods will enable the precise modification of the 4-(4-hydroxyphenyl) and naphthalene (B1677914) moieties, allowing researchers to fine-tune the molecule's electronic and steric properties for targeted biological applications. numberanalytics.com

| Methodology | Description | Key Advantages | Potential Application |

|---|---|---|---|

| Classical Condensation | Reaction of an aldehyde/ketone with hydroxylamine, often with a base. ias.ac.innih.gov | Well-established, generally high yield. | Baseline synthesis of this compound. |

| Asymmetric Synthesis | Use of chiral auxiliaries or catalysts to produce specific stereoisomers. numberanalytics.com | Control over stereochemistry, crucial for biological activity. magritek.com | Targeted synthesis of enantiomerically pure analogues. |

| Green Chemistry Methods | Utilizes environmentally benign solvents (e.g., water), catalyst-free conditions, or microwave assistance. ias.ac.innumberanalytics.com | Reduced environmental impact, potentially faster reaction times. | Sustainable production of the compound and its derivatives. |

| Metal-Mediated Synthesis | Involves metal catalysts or reagents to facilitate oxime formation from various precursors. acs.org | Access to unique functionalization patterns not achievable by other methods. | Creation of novel analogues with diverse substituents. |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Mechanistic Monitoring

A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis and interactions of this compound requires advanced analytical tools. Integrating modern spectroscopic and imaging techniques for real-time, in-situ monitoring is a critical future direction. rsc.orgrsc.org Such approaches provide unparalleled insight into reaction dynamics by observing transient intermediates and changes at the molecular level without disrupting the reaction. researchgate.netspectroscopyonline.com

Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR allows for the continuous collection of spectra as a reaction proceeds within the NMR tube, providing detailed structural information and quantification of reactants, intermediates, and products over time. iastate.eduyoutube.com Flow NMR systems can be used for continuous monitoring of reactions as they occur. acs.org

Mass Spectrometry (MS) : Techniques like low-temperature plasma (LTP) ionization and probe electrospray ionization (PESI) enable real-time and in-situ MS analysis of a reaction mixture with minimal sample preparation, offering high specificity and structural characterization capabilities. rsc.orgshimadzu.com

Vibrational Spectroscopy (FTIR and Raman) : Both Infrared (IR) and Raman spectroscopy are powerful for monitoring the formation and disappearance of chemical bonds in real-time. nih.gov They can track the progress of organic reactions and have been successfully combined with other techniques, like flow NMR, for comprehensive mechanistic studies. acs.org

Advanced Imaging Techniques : At the nanoscale, scanning probe microscopy (SPM) techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can visualize reaction dynamics on surfaces with atomic-level resolution. nih.gov These methods offer the potential to observe the behavior of individual molecules throughout a chemical transformation. nih.gov

By applying these techniques, researchers can optimize reaction conditions, improve yields, and gain a fundamental understanding of the mechanistic pathways governing the synthesis and reactivity of this compound. magritek.com

| Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| In-situ NMR | Measures nuclear spin transitions in a magnetic field. | Structural characterization, quantification of species, reaction kinetics. | iastate.edurptu.de |

| Real-time MS | Measures mass-to-charge ratio of ionized molecules. | Identification of intermediates and products, high specificity. | rsc.orgrsc.org |

| In-situ FTIR/Raman | Measures molecular vibrations. | Tracking changes in functional groups and chemical bonds. | researchgate.netacs.org |

| Scanning Probe Microscopy (SPM) | High-resolution surface imaging. | Visualization of reaction dynamics at the molecular/atomic level. | nih.gov |

Application of Machine Learning and Artificial Intelligence in Predictive Modeling of Reactivity and Biological Interactions

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) offers powerful predictive capabilities that can accelerate research. polyphenols-site.com For this compound, these computational tools can be used to model both its chemical reactivity and its potential biological interactions, guiding experimental work more efficiently. ijnc.ir

Future applications in this area include:

Predicting Reaction Outcomes : ML models can be trained on large datasets of known chemical reactions to predict the major products, and even the mechanistic steps, of new reactions. neurips.cc For this specific compound, an AI model could predict the outcomes of reactions with various reagents, suggesting novel derivatives and synthetic pathways that might not be immediately obvious. appliedclinicaltrialsonline.comnih.gov

Modeling Biological Activity : AI algorithms are increasingly used in drug discovery for virtual screening. polyphenols-site.com By analyzing the structural features of this compound and its analogues, ML models can predict their potential interactions with specific biological targets like enzymes or receptors. polyphenols-site.comfrontiersin.org This can help prioritize which derivatives to synthesize and test for specific therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) : Machine learning can enhance traditional QSAR studies. By training models on experimental data linking structural features of phenolic or oxime compounds to their biological activity (e.g., antioxidant capacity), researchers can build predictive models to design new analogues with improved potency. nih.govresearchgate.net

This data-driven approach moves chemical discovery from a trial-and-error process to a more predictive science, saving time and resources in the development of new functional molecules based on the this compound scaffold. appliedclinicaltrialsonline.com

Exploration of Complex Biological Systems for Deeper Mechanistic Understanding (e.g., Protein-Protein Interactions, Signaling Pathways)

The phenolic and oxime functional groups present in this compound suggest a high potential for biological activity. Phenolic compounds are well-known to interact with proteins, which can alter their structure and function, while oxime-bearing molecules have been investigated for a range of therapeutic effects. nih.govresearchgate.net Future research must move beyond simple activity screens to explore the compound's effects within the context of complex biological systems.

Key areas for investigation include:

Modulation of Signaling Pathways : Certain oxime-bearing naphthalene derivatives have been shown to activate the Nrf2 signaling pathway, which is a critical regulator of cellular antioxidant responses. nih.gov A crucial line of inquiry would be to investigate whether this compound or its derivatives can modulate this or other key signaling pathways involved in disease, such as those related to inflammation or cell proliferation.

Protein-Protein Interactions (PPIs) : Many cellular processes are controlled by intricate networks of PPIs. A deeper mechanistic understanding would involve exploring whether this compound can disrupt or stabilize specific PPIs that are critical in disease states. This could be investigated using a combination of in-silico molecular docking studies and experimental techniques like co-immunoprecipitation and surface plasmon resonance. researchgate.net

Interaction with Metalloenzymes : Phenolic oximes are known to be excellent chelators of metal ions, forming stable complexes. nih.govresearchgate.net This property suggests they could interact with metalloenzymes, which play crucial roles in numerous biological processes. Future studies could explore the compound's potential to inhibit or modulate the activity of specific metalloenzymes implicated in disease.

By employing systems biology approaches and advanced molecular biology techniques, researchers can elucidate the precise molecular mechanisms through which this compound exerts its biological effects, paving the way for its potential development as a targeted therapeutic agent.

Q & A

Q. What methodological approaches ensure ethical and safe handling of this compound during experimentation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.